1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine

Description

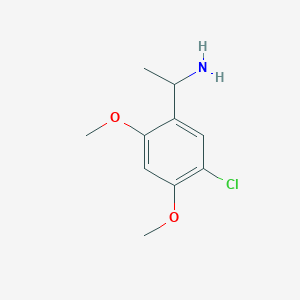

1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by a chloro group at the 5-position and methoxy groups at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 215.68 .

Properties

CAS No. |

634149-49-8 |

|---|---|

Molecular Formula |

C10H14ClNO2 |

Molecular Weight |

215.67 g/mol |

IUPAC Name |

1-(5-chloro-2,4-dimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C10H14ClNO2/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-6H,12H2,1-3H3 |

InChI Key |

SRNYHULKSHNBCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1OC)OC)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2,4-dimethoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of imine or nitrile derivatives.

Reduction: Formation of alcohol or alkane derivatives.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing[][3].

Mechanism of Action

The mechanism of action of 1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses .

Comparison with Similar Compounds

2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine (2C-D)

- Structure : Methoxy groups at 2- and 5-positions; methyl group at 4-position.

- Key Differences : Lacks the chloro substituent and has a methyl group instead.

- Pharmacology : 2C-D is a psychedelic phenethylamine with serotonin receptor (5-HT₂A) agonist activity . The absence of a chloro group in 2C-D likely reduces its binding affinity compared to the target compound, which may exhibit altered receptor selectivity due to increased electronegativity .

2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine (Compound 3 in )

- Structure : Bromo substituent at 4-position; methoxy groups at 2- and 5-positions.

- Key Differences : Bromine (larger atomic radius, higher lipophilicity) replaces the chloro group at a different position.

- Implications : Bromine’s increased size and lipophilicity may enhance blood-brain barrier penetration compared to the chloro-substituted target compound .

Diarylethaneamines: Multi-Aryl Structural Analogues

1-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)ethan-1-amine (Compound 42 in )

- Structure : Two aryl groups (3,5-dimethoxyphenyl and 4-methoxyphenyl) attached to the ethane backbone.

- Key Differences: Diarylethaneamine vs. monoaryl structure of the target compound.

- Pharmacology: Diarylethaneamines often exhibit enhanced serotonin receptor modulation due to dual aryl interactions, suggesting the target compound’s monoaryl structure may have reduced receptor cross-reactivity .

Heterocyclic and Urea Derivatives

PNU-120596: Urea Derivative of the Target Compound

- Structure : N-(5-Chloro-2,4-dimethoxyphenyl)-N’-(5-methyl-3-isoxazolyl)-urea.

- Key Differences : The primary amine is replaced with a urea moiety.

- Pharmacology : PNU-120596 acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), causing conformational changes akin to acetylcholine . This highlights that modifying the amine group can shift activity from direct receptor agonism to allosteric modulation .

2-(1,3-Benzoxazol-2-yl)-1-(5-chloro-2-methoxyphenyl)ethan-1-amine

- Structure : Incorporates a benzoxazole ring linked to the ethanamine chain.

Structural and Pharmacological Data Table

Biological Activity

1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine, often referred to as a phenethylamine derivative, has garnered attention for its potential biological activities. This compound is notable for its structural features, which include a chloro group and two methoxy groups on the phenyl ring, influencing its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

The compound can undergo various chemical reactions:

- Oxidation : Converts to imines or oximes.

- Reduction : Forms alcohol or amine derivatives.

- Substitution : The chloro group can participate in nucleophilic substitution reactions, leading to diverse derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate the activity of various biological targets, potentially affecting multiple signaling pathways. The exact mechanisms remain under investigation, but initial studies suggest a role in influencing neurotransmitter systems and cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For example, related phenethylamines have demonstrated cytotoxic effects against ovarian cancer cell lines (OVCAR-3 and COV362), indicating potential applications in cancer therapy. In experiments, certain concentrations resulted in significant inhibition of cell proliferation without inducing cytotoxicity at lower doses .

Receptor Interaction

This compound may act as an agonist or antagonist at various receptors. Its structural similarity to known pharmacological agents suggests it could influence trace amine-associated receptor 1 (TAAR1), which is involved in neurotransmission and has implications for psychiatric disorders such as schizophrenia .

Study 1: Cytotoxicity in Cancer Cells

A study evaluated the effects of this compound on ovarian cancer cell lines. The results indicated that at concentrations between 6–50 μM, the compound exhibited a cytostatic effect rather than cytotoxicity, suggesting a potential therapeutic window for further exploration in oncology .

Study 2: Receptor Agonism

In another investigation focused on TAAR1 agonists, compounds structurally related to this compound were screened for their efficacy in preclinical models. These compounds demonstrated significant agonistic activity at submicromolar concentrations, highlighting their potential in treating disorders linked to dopamine dysregulation .

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | Concentration (μM) | Effect |

|---|---|---|---|

| Antitumor | OVCAR-3 | 6–50 | Cytostatic effect |

| Antitumor | COV362 | 6–50 | Non-cytotoxic |

| TAAR1 Agonism | In vivo rodent model | Submicromolar | Significant agonistic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.